

An In-Depth Technical Guide to the Chemical and Physical Properties of Simeconazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Simeconazole*

Cat. No.: *B8021190*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeconazole, a potent triazole fungicide, plays a significant role in modern agriculture by effectively controlling a broad spectrum of fungal diseases in various crops.^{[1][2]} Developed for its systemic and curative properties, **simeconazole** belongs to the class of sterol demethylation inhibitors (DMIs), which act by disrupting the fungal cell membrane synthesis.^{[1][2]} This guide provides a comprehensive overview of the fundamental chemical and physical properties of **simeconazole**, its mechanism of action, and detailed analytical methodologies for its characterization and quantification. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and practical insights necessary for research, development, and quality control applications.

Chemical Identity and Structure

Simeconazole is a chiral molecule, with the commercial product typically being a racemic mixture of its (R)- and (S)-enantiomers.^[2] The presence of a silicon atom in its structure is a distinguishing feature among triazole fungicides.

- IUPAC Name: (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol^[2]
- CAS Name: α -(4-Fluorophenyl)- α -[(trimethylsilyl)methyl]-1H-1,2,4-triazole-1-ethanol^[1]

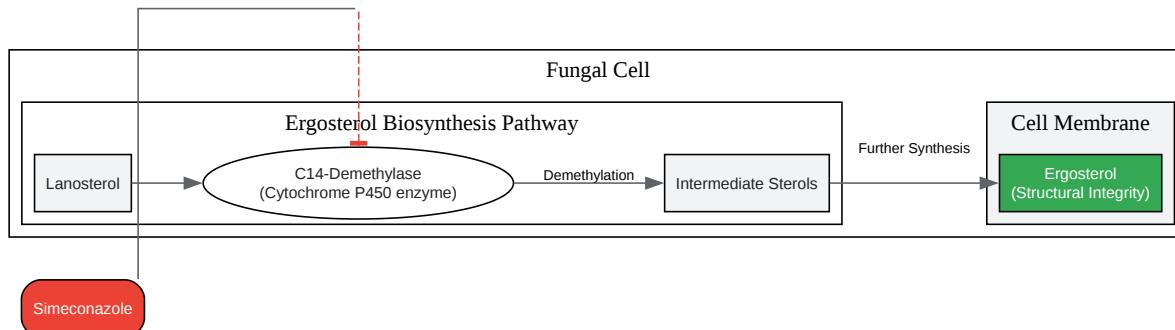
- CAS Registry Number: 149508-90-7[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₄H₂₀FN₃OSi[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 293.41 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)
- Synonyms: F-155, Mongarit, Sanlit[\[1\]](#)

The unique structural combination of a fluorophenyl group, a triazole ring, and a trimethylsilyl moiety contributes to its specific biological activity and physicochemical properties.

Physicochemical Properties

The physical and chemical characteristics of **simeconazole** are crucial for understanding its environmental fate, bioavailability, and formulation development.

Property	Value	Source
Physical State	White crystalline solid	[2]
Melting Point	118-119 °C	[1]
Boiling Point	434.1 ± 55.0 °C (Predicted)	
Vapor Pressure	5.4 x 10 ⁻⁵ Pa (at 25 °C)	[1]
Solubility in Water	57.5 mg/L (at 20 °C)	[1]
Log P (n-octanol/water)	3.2	[1]
Density	1.20 g/cm ³ (Predicted)	
pKa	13.09 ± 0.29 (Predicted, basic)	


Note: Experimental values for boiling point, density, and pKa are not readily available in the reviewed literature. The provided values are based on computational predictions.

The moderate water solubility and relatively high Log P value indicate that **simeconazole** has a tendency to partition into organic phases, which influences its interaction with biological membranes and its environmental mobility.[\[1\]](#) Its low vapor pressure suggests a low volatility under ambient conditions.[\[1\]](#)

Mechanism of Action: Inhibition of Sterol Biosynthesis

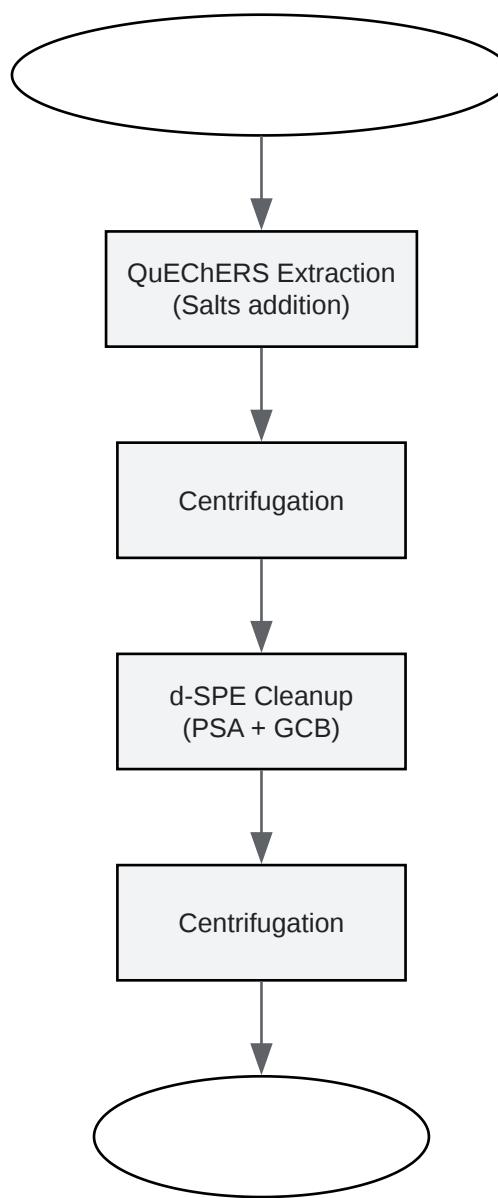
As a member of the triazole class of fungicides, **simeconazole**'s primary mode of action is the inhibition of sterol biosynthesis in fungi.^{[1][2]} Specifically, it targets the enzyme C14-demethylase, which is a crucial cytochrome P450-dependent enzyme involved in the conversion of lanosterol to ergosterol.^[5] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its structural integrity and fluidity.

The inhibition of C14-demethylase leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and proliferation. The systemic nature of **simeconazole** allows it to be absorbed by the plant and translocated, providing protection to new growth.^[2]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Simeconazole**.

Analytical Methodologies


Accurate and precise analytical methods are essential for the quality control of **simeconazole** as a raw material, in formulated products, and for residue analysis in environmental and agricultural samples.

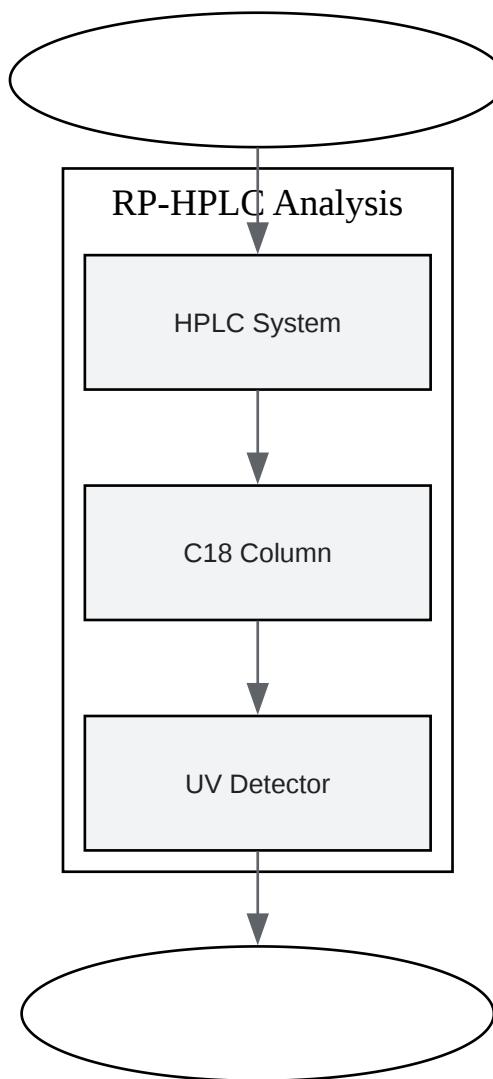
Residue Analysis: QuEChERS-GC/MS

A widely adopted method for the determination of **simeconazole** residues in complex matrices like fruits, vegetables, and cereals is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).[\[3\]](#)

Experimental Protocol: Enantioselective Determination in Food Products

- Sample Preparation: Homogenize 10 g of the sample with 10 mL of acetonitrile.
- Extraction: Add anhydrous magnesium sulfate and sodium chloride, shake vigorously, and centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and mix with a d-SPE sorbent containing primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interfering matrix components.[\[3\]](#)
- GC-MS Analysis:
 - Column: A chiral column (e.g., BGB-172) is used for the enantioselective separation of **simeconazole** isomers.[\[3\]](#)
 - Injection: Inject the final extract into the GC-MS system.
 - Temperature Program: A suitable temperature gradient is applied to achieve separation.
 - Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[\[3\]](#)

[Click to download full resolution via product page](#)


Caption: QuEChERS workflow for **Simeconazole** residue analysis.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

For the determination of purity and assay of **simeconazole** in bulk material and formulations, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and robust technique.

Representative Experimental Protocol: Purity Assay by RP-HPLC

- Standard and Sample Preparation:
 - Accurately weigh and dissolve **simeconazole** reference standard and the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
- Chromatographic Conditions:
 - Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
 - Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (with or without a modifier like formic acid or a buffer) is employed.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength where **simeconazole** exhibits significant absorbance (e.g., around 220-230 nm, characteristic for the phenyl and triazole chromophores).
 - Injection Volume: 10-20 µL.
- Data Analysis:
 - The purity of the sample is determined by comparing the peak area of the **simeconazole** peak in the sample chromatogram to that of the reference standard. Impurities are quantified based on their relative peak areas.

[Click to download full resolution via product page](#)

Caption: HPLC workflow for **Simeconazole** purity analysis.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of **simeconazole**.

- Mass Spectrometry (MS): In electron ionization (EI) GC-MS, **simeconazole** exhibits characteristic fragmentation patterns that can be used for its identification. Key fragments often correspond to the triazole moiety, the fluorophenyl group, and the trimethylsilyl group.
[\[3\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum of **simeconazole** would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and Si-C stretching of the trimethylsilyl group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, with specific chemical shifts for the protons and carbons in the different chemical environments of the molecule, including the aromatic, triazole, and trimethylsilyl moieties.

While comprehensive, publicly available, and fully assigned spectral data for **simeconazole** are limited, analytical standards are available for researchers to generate this data in-house.

Stability and Degradation

Understanding the stability of **simeconazole** under various conditions is critical for determining its shelf-life and potential degradation pathways. As a triazole fungicide, **simeconazole** may be susceptible to degradation through hydrolysis, photolysis, and microbial action in the environment. The degradation products would likely involve modifications to the triazole ring, the side chain, or cleavage of the molecule.

Protocol for a General Stability Study:

- Forced Degradation: Subject the **simeconazole** sample to stress conditions, including acidic and basic hydrolysis, oxidation (e.g., with H₂O₂), and photolysis (exposure to UV and visible light).
- Long-Term Stability: Store the sample under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) for an extended period.
- Analysis: At specified time points, analyze the stressed and long-term stability samples using a validated stability-indicating HPLC method (as described in section 4.2) to quantify the remaining **simeconazole** and detect any degradation products.

Conclusion

Simeconazole is a well-established fungicide with a unique chemical structure that imparts its effective systemic and curative properties. This guide has provided a detailed overview of its chemical and physical properties, its mechanism of action as a sterol biosynthesis inhibitor, and robust analytical methodologies for its analysis. The presented information serves as a valuable technical resource for scientists and professionals involved in the research, development, and quality assurance of this important agricultural compound. The provided protocols and diagrams offer practical guidance for the implementation of key analytical workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simeconazole [drugfuture.com]
- 2. Simeconazole [sitem.herts.ac.uk]
- 3. Simeconazole | C14H20FN3OSi | CID 10085783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical and Physical Properties of Simeconazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8021190#simeconazole-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com